molecular formula C11H10N2O3S2 B3123316 Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate CAS No. 306977-18-4

Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B3123316
CAS No.: 306977-18-4
M. Wt: 282.3 g/mol
InChI Key: QVIVKDWWYWLADY-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom The compound also features a phenylsulfinyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(phenylsulfinyl)acetate with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The phenylsulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the corresponding sulfide

    Substitution: Formation of various substituted esters or amides

Scientific Research Applications

Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The phenylsulfinyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, potentially leading to the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a sulfone group instead of a sulfinyl group.

    Ethyl 5-(phenylthio)-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a sulfide group instead of a sulfinyl group.

    Ethyl 5-(phenylsulfinyl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but with a different substitution pattern on the thiadiazole ring.

Uniqueness

Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the phenylsulfinyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials with unique properties.

Properties

IUPAC Name

ethyl 5-(benzenesulfinyl)thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-2-16-10(14)9-11(17-13-12-9)18(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIVKDWWYWLADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate
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Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate
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Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate
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Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate
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Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 6
Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate

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